{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
CAS No.: 853752-87-1
Cat. No.: VC21398600
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853752-87-1 |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 326.4g/mol |
| IUPAC Name | [1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol |
| Standard InChI | InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3 |
| Standard InChI Key | LIYRNDJFUWHBAJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO |
| Canonical SMILES | COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO |
Introduction
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound belonging to the class of benzimidazole derivatives. It features a benzimidazole core structure, known for its diverse biological activities, and a methoxyphenoxybutyl substituent that enhances its chemical properties. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various biological pathways.
Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | C19 H22 N2 O3 |
| Molecular Weight | 326.39 |
| logP | 3.1199 |
| logD | 3.1186 |
| logSw | -2.9736 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 43.372 |
Synthesis and Preparation
The synthesis of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves several steps, with variations based on desired yield and purity levels. The process requires careful control of reaction conditions such as temperature and solvent choice.
Biological Activities and Applications
Benzimidazole derivatives, including {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol, are known for their diverse biological activities. These include:
-
Antimicrobial Activity: The benzimidazole ring is a core structure found in many established antifungal and antiparasitic medications. The specific structure of this compound suggests potential interactions with microbial membranes, contributing to its antimicrobial properties.
-
Pharmaceutical Development: The compound is a candidate for further research in drug development due to its unique structural features, which may enhance solubility and bioavailability compared to other benzimidazole derivatives.
Research Findings and Future Directions
While the mechanism of action for {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is not fully elucidated, its structural characteristics suggest potential therapeutic uses. Further research is needed to confirm its efficacy against specific pathogens and determine its mechanism of action. Interaction studies are crucial for understanding how this compound interacts with biological systems, which will help elucidate its potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol, including other benzimidazole derivatives. These compounds exhibit a range of biological activities, such as antimicrobial, antifungal, and anticancer properties.
Comparison Table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzimidazole | Core structure | Antimicrobial, antifungal |
| 5-Methylbenzimidazole | Methyl group substitution | Anticancer |
| 2-(Phenoxymethyl)benzimidazole | Phenoxymethyl substitution | Antiviral |
| {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol | Methanol group and phenoxy butyl side chain | Potential antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume